molecular formula C24H32O5 B191785 Marinobufagenin CAS No. 470-42-8

Marinobufagenin

Cat. No.: B191785
CAS No.: 470-42-8
M. Wt: 400.5 g/mol
InChI Key: JMNQTHQLNRILMH-OBBGIPBRSA-N
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Mechanism of Action

Marinobufagenin (MBG), also known as Marinobufagin, is a member of the bufadienolide family of compounds. These are natural cardiac glycosides found in a variety of animal species, including humans .

Target of Action

The primary target of MBG is the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is ubiquitous in cell membranes and plays a crucial role in maintaining the electrochemical gradient necessary for various physiological functions .

Mode of Action

MBG inhibits the Na+/K±ATPase by binding to the enzyme . After binding, MBG slowly dissociates to induce the endocytosis of this enzyme . This action results in changes in the cellular ion balance, affecting various physiological and biochemical functions .

Biochemical Pathways

The inhibition of the Na+/K±ATPase by MBG affects several biochemical pathways. For example, in renal tubules, it stimulates natriuresis and promotes the internalization of the sodium pump, leading to a reduction in the expression of the transport protein Na+/H+ (NHE3) in the apical membrane of the renal proximal tubule .

Pharmacokinetics

It is known that mbg can be found in the plasma and urine of human subjects with myocardial infarction, kidney failure, and heart failure .

Result of Action

The inhibition of the Na+/K±ATPase by MBG has several effects at the molecular and cellular levels. It acts as an endogenous cardiotonic steroid, promoting cardiac hypertrophy and accelerating uremic cardiomyopathy . It also stimulates natriuresis in renal tubules .

Action Environment

The action, efficacy, and stability of MBG can be influenced by various environmental factors. For instance, the levels of MBG can be significantly increased in conditions such as end-stage renal disease . Furthermore, the action of MBG can be blocked by mineralocorticoid antagonists, which decrease proteinuria in chronic kidney disease patients .

Advantages and Limitations for Lab Experiments

One of the advantages of using Marinobufagenin in lab experiments is its ability to specifically target cardiovascular and renal physiology. However, one limitation is that this compound has been found to be toxic at high concentrations and can cause cardiac arrhythmias and hypertension, which should be taken into consideration when using this compound in lab experiments.

Future Directions

Future research on Marinobufagenin should focus on fully understanding its mechanism of action, including its effects on cardiovascular and renal physiology and its impact on other physiological systems. Additionally, research on the use of this compound in combination with other therapies should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of this compound for the treatment of other diseases such as cancer should be further explored.

In conclusion, this compound is a steroidal compound that belongs to a class of compounds known as bufadienolides and has been found to have a wide range of biological activities, including vasoconstrictive, cardiotonic, and anti-inflammatory effects. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other therapies. Additionally, research on its potential use for the treatment of other diseases should also be conducted.

Another area of future research on this compound could be its potential use as a diagnostic marker for certain diseases. Studies have shown that this compound levels are elevated in patients with hypertension and heart failure, suggesting that it may be a useful marker for these conditions. Additionally, research on the use of this compound as a marker for chronic kidney disease and other renal disorders should also be conducted.

In addition to its use as a diagnostic marker, this compound has also been investigated as a therapeutic target for the treatment of hypertension and heart failure. Studies have shown that inhibiting the effects of this compound can lower blood pressure and improve heart function in animal models of these conditions. This suggests that targeting this compound may be a promising strategy for the treatment of hypertension and heart failure.

In conclusion, this compound is a steroidal compound that has a wide range of biological activities and has been found to be present in the venom of certain species of toads. It has been shown to have potential use in the treatment of hypertension, heart failure, and chronic kidney disease. Additionally, it has been used as a diagnostic marker for certain diseases and a therapeutic target for the treatment of hypertension and heart failure. Future research on this compound should focus on fully understanding its mechanism of action, potential use as a diagnostic marker and therapeutic target for the treatment of hypertension, heart failure, and chronic kidney disease.


Biochemical Analysis

Biochemical Properties

Marinobufagenin has a common action on the inhibition of the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is ubiquitous in cell membranes and plays a role in positive cardiac inotropism . After binding to the enzyme Na+/K±ATPase, this compound slowly dissociates to induce the endocytosis of this enzyme .

Cellular Effects

This compound has been shown to induce changes in proliferation or viability of pig kidney cells . It also stimulates the expression of the early apoptosis marker, annexin-V . This compound also stimulates the secretion of interleukin-6 .

Molecular Mechanism

This compound acts as an endogenous cardiotonic steroid . It inhibits the Na+/K±ATPase, an enzyme which is ubiquitous in cell membranes . This inhibition leads to a variety of effects at the molecular level, including changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For example, it has been shown to induce rapid ERK1/2 phosphorylation . The corresponding proliferative response was observed for this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, this compound has been shown to enhance cardiac contractility in mice with ouabain-sensitive α1 Na±K±ATPase .

Metabolic Pathways

This compound is involved in the inhibition of the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is a key player in the regulation of sodium and potassium ion concentrations within cells .

Transport and Distribution

This compound, after binding to the enzyme Na+/K±ATPase, slowly dissociates to induce the endocytosis of this enzyme . This suggests that this compound may be transported and distributed within cells via endocytosis .

Subcellular Localization

The exact subcellular localization of this compound is not clearly defined in the literature. Given its role in inhibiting the Na+/K±ATPase, it is likely that this compound interacts with this enzyme at the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of marinobufagenin involves complex organic reactions. One method includes the isolation of the compound from the crystallized poison of Bufo marinus using thin layer chromatography. The synthetic route typically involves multiple steps, including the formation of the bufadienolide core structure and subsequent functionalization to yield this compound.

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its complex structure and the difficulty in synthesizing it in large quantities. Most of the available this compound is extracted from natural sources, such as the skin secretions of toads .

Chemical Reactions Analysis

Types of Reactions: Marinobufagenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.

Properties

IUPAC Name

5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-21-8-5-15(25)12-23(21,27)10-7-17-16(21)6-9-22(2)18(11-19-24(17,22)29-19)14-3-4-20(26)28-13-14/h3-4,13,15-19,25,27H,5-12H2,1-2H3/t15-,16-,17+,18+,19+,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNQTHQLNRILMH-OBBGIPBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041063
Record name Marinobufagenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-42-8
Record name Marinobufagenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marinobufagenin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Marinobufagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234205
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Record name Marinobufagenin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARINOBUFAGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBT25GV2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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